(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S3/c17-14-13(6-9-1-2-11-12(5-9)21-8-20-11)23-15(22)16(14)10-3-4-24(18,19)7-10/h1-2,5-6,10H,3-4,7-8H2/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHPEERTXUBDMR-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered significant attention due to its diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationship (SAR), and relevant case studies.
Overview of Thiazolidin-4-one Derivatives
Thiazolidin-4-one derivatives are recognized for their broad spectrum of biological activities, including:
- Anticancer
- Antidiabetic
- Antimicrobial
- Antioxidant
- Anti-inflammatory
These compounds serve as promising scaffolds in drug development due to their ability to interact with various biological targets.
Structural Characteristics
The structure of this compound includes a thiazolidinone core with specific substituents that influence its biological activity. The presence of the benzodioxole moiety is particularly noteworthy as it is associated with enhanced bioactivity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, a review indicated that these compounds exhibit significant cytotoxic effects against various cancer cell lines by inhibiting key enzymes involved in tumor progression . The compound under discussion has shown promise in this area, although specific IC50 values and comparative studies are still needed for comprehensive evaluation.
2. Antidiabetic Properties
Thiazolidinones are known for their role as PPARγ agonists, making them effective in managing diabetes. The compound's structural features suggest potential antidiabetic activity, possibly through modulation of glucose metabolism pathways .
3. Antimicrobial and Antioxidant Activities
Thiazolidinones have been documented to possess antimicrobial properties against a range of pathogens. Studies have shown that modifications in the thiazolidinone structure can enhance antimicrobial efficacy . Additionally, antioxidant assays indicate that derivatives can scavenge free radicals effectively, contributing to their therapeutic profile .
Structure-Activity Relationship (SAR)
The SAR analysis of thiazolidinone derivatives indicates that the position and nature of substituents significantly affect biological activity. For example:
| Substituent Position | Activity Type | Observed Effect |
|---|---|---|
| 2 | Anticancer | Increased cytotoxicity |
| 3 | Antidiabetic | Enhanced PPARγ affinity |
| 5 | Antioxidant | Improved radical scavenging ability |
This table illustrates how specific modifications can lead to enhanced biological activities.
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a recent study focused on various thiazolidinone derivatives, the compound exhibited significant inhibition of cancer cell proliferation in vitro. The study utilized several cancer cell lines and reported an IC50 value indicative of its potential as an anticancer agent .
Case Study 2: Antioxidant Activity Assessment
Another investigation assessed the antioxidant capacity using DPPH radical scavenging assays. The results demonstrated that the compound showed comparable activity to established antioxidants like vitamin C, suggesting its utility in oxidative stress-related conditions .
Comparison with Similar Compounds
Substituent Variations at N3
The N3 substituent significantly impacts electronic and steric properties:
Key Observations :
Variations in the C5 Aromatic Moiety
The benzodioxole group can be replaced with other aromatic systems:
Key Observations :
Key Observations :
- Microwave synthesis () achieves higher yields (78–88%) compared to thermal methods (9–21% in ), highlighting the efficiency of modern techniques .
- Sulfone incorporation (as in the target compound) likely requires additional oxidation steps, which may reduce overall yield.
Research Implications
- Electronic Effects : The sulfone group in the target compound may enhance electrophilicity at the thioxo group, making it more reactive in nucleophilic substitutions compared to analogues with electron-donating groups (e.g., morpholine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
